molecular formula C3H9B3O6 B089493 Trimethoxyboroxine CAS No. 102-24-9

Trimethoxyboroxine

Cat. No. B089493
CAS RN: 102-24-9
M. Wt: 173.5 g/mol
InChI Key: ZFMOJHVRFMOIGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimethoxyboroxine is synthesized through the reaction of boric acid with trimethyl borate. A notable method involves reacting boric acid with methanol to produce trimethyl borate, which then undergoes further reaction to yield trimethoxyboroxine. This process benefits from azeotropic distillation, utilizing a Dean-Stark apparatus, with the best yield achieved using a 1:2 ratio of boric acid to trimethyl borate in cyclohexane (Sedat Sürdem, 2019).

Molecular Structure Analysis

The molecular structure of trimethoxyboroxine deviates from threefold symmetry, resulting in a nonzero electric dipole moment. This asymmetry facilitates the application of broadband dielectric spectroscopy to study its dynamics, especially above its glass transition temperature, revealing super-Arrhenius behavior (Lars Hoffmann et al., 2020).

Chemical Reactions and Properties

Trimethoxyboroxine exhibits reactivity that enables its use in various applications, such as fire extinguishing tubes, olefin polymerization catalysts, and as an additive in lithium-ion cells. Its synthesis from boric acid and trimethyl borate highlights its chemical versatility and the importance of its smoke suppressant properties (Sedat Sürdem, 2019).

Physical Properties Analysis

The investigation into trimethoxyboroxine's reorientational dynamics, especially in its glassy state, provides insight into its physical properties. Techniques such as dielectric spectroscopy and nuclear magnetic resonance (NMR) elucidate the dynamics of this molecular glass former, highlighting its unique behavior in both viscous liquid and glassy states (Lars Hoffmann et al., 2020).

Chemical Properties Analysis

The chemical properties of trimethoxyboroxine, particularly its application in enhancing the performance of lithium-ion batteries, underscore its significance. For instance, its role as an impedance-reducing additive in Li-ion cells, especially at lower concentrations, has been documented, improving the rate of electrolyte oxidation and shuttle-type reactions at the positive electrode (Ping Ping et al., 2013).

Scientific Research Applications

  • Battery Technology : Trimethoxyboroxine was found to be useful in improving the electrochemical properties of positive electrode materials for Li-ion batteries, such as LiCoO2, Li(Ni1/3Mn1/3Co1/3)O2, and Li(Ni0.8Co0.15Al0.05)O2. It can reduce cell impedance at low concentrations, enhancing the performance of Li-ion cells (Ping et al., 2013).

  • Glass Formation : Trimethoxyboroxine was identified as a small-molecule glass former, exhibiting super-Arrhenius dynamics above its glass transition temperature. This characteristic was studied using dielectric spectroscopy and 11B nuclear magnetic resonance (Hoffmann et al., 2020).

  • Chemical Reactions : Trimethoxyboroxine was used in the reduction of CO2 to form itself, (MeOBO)3, in the presence of BH3 in THF. This reaction highlighted its potential in CO2 capture and conversion processes (Fujiwara et al., 2014).

  • Interactions with Other Compounds : The interaction of trimethoxyboroxine with benzyl alcohol was studied, showing the formation of a weak Lewis acid/base adduct. This research contributes to understanding the molecular interactions and stability of trimethoxyboroxine in various chemical environments (Beckett et al., 1997).

  • Lithium Ion Battery Enhancement : Trimethoxyboroxine was used as an electrolyte additive in lithium cobalt oxide-based lithium-ion batteries to improve cyclic stability at high voltages. It was found to help in building a protective film on LiCoO2, thus enhancing interfacial stability (Wang et al., 2015).

  • Polymerization Processes : The kinetics of the trimethoxyboroxine-induced thermal polymerization of phenyl glycidyl ether were investigated. This research aids in understanding the polymerization processes involving trimethoxyboroxine (Lopata & Riccitiello, 1977).

Safety And Hazards

Trimethoxyboroxine is a highly flammable liquid and vapor. It causes skin irritation and serious eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Trimethoxyboroxine has potential applications in various fields. For instance, it has been suggested as an effective electrolyte additive for enhancing the specific capacity and service life of Li-rich layered oxide cathode under high voltage . It also lays the basis for future studies of reactive ion pairs of this kind in the context of small molecule chemistry .

properties

IUPAC Name

2,4,6-trimethoxy-1,3,5,2,4,6-trioxatriborinane
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InChI

InChI=1S/C3H9B3O6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMOJHVRFMOIGF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)OC)OC)OC
Source PubChem
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Molecular Formula

C3H9B3O6
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DSSTOX Substance ID

DTXSID6051514
Record name Trimethoxycyclotriboroxane
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Molecular Weight

173.5 g/mol
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Physical Description

Liquid, Clear colorless liquid; mp = 10 deg C; [Sigma-Aldrich MSDS]
Record name Boroxin, 2,4,6-trimethoxy-
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Record name Trimethoxyboroxine
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Product Name

Trimethoxyboroxine

CAS RN

102-24-9
Record name Trimethoxyboroxine
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Record name Boroxin, 2,4,6-trimethoxy-
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Record name Boroxin, 2,4,6-trimethoxy-
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Record name Triboron trimethyl hexaoxide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trimethoxyboroxine

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